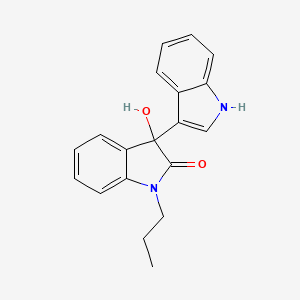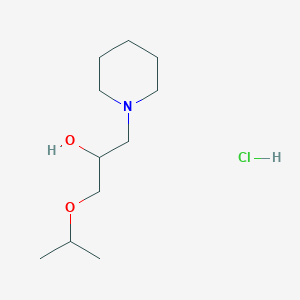![molecular formula C20H22N4O4 B4082034 3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4082034.png)
3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide
Descripción general
Descripción
3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide, also known as NPPB, is a chemical compound that has been widely studied for its various applications in scientific research. NPPB is a potent inhibitor of chloride channels and has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide is not fully understood, but it is thought to involve the binding of the compound to the channel pore, thereby blocking the flow of chloride ions through the channel. 3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to be a non-competitive inhibitor of chloride channels, meaning that it binds to a site on the channel other than the chloride ion binding site.
Biochemical and Physiological Effects
3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has a wide range of biochemical and physiological effects. In addition to its inhibition of chloride channels, 3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit several other ion channels, including potassium channels and calcium channels. 3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. Additionally, 3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to increase the release of insulin from pancreatic beta cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide in lab experiments is its ability to selectively inhibit chloride channels. This allows researchers to study the role of chloride channels in various physiological processes. However, one limitation of using 3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide is that it can also inhibit other ion channels, which can complicate the interpretation of experimental results. Additionally, 3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide. One area of research is the development of more selective inhibitors of chloride channels. This would allow researchers to study the role of specific chloride channels in various physiological processes. Another area of research is the development of new applications for 3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide, such as its use in the treatment of inflammatory diseases or cancer. Additionally, more research is needed to fully understand the mechanism of action of 3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide and its effects on other ion channels and cellular processes.
Aplicaciones Científicas De Investigación
3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has been widely used in scientific research for its ability to inhibit chloride channels. Chloride channels play a critical role in a wide range of physiological processes, including the regulation of cell volume, acid-base balance, and neuronal excitability. 3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit several different types of chloride channels, including voltage-gated chloride channels, cystic fibrosis transmembrane conductance regulator (CFTR) channels, and calcium-activated chloride channels. This makes 3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide a valuable tool for studying the role of chloride channels in various physiological processes.
Propiedades
IUPAC Name |
3-nitro-N-[4-(propanoylamino)phenyl]-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-2-19(25)21-15-6-8-16(9-7-15)22-20(26)14-5-10-17(18(13-14)24(27)28)23-11-3-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBVHZLKFOMNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[4-(propanoylamino)phenyl]-4-(pyrrolidin-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-chlorobenzamide](/img/structure/B4081964.png)
![N-[5-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide](/img/structure/B4081965.png)
![1-(4-bromophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4081968.png)
![2,4-dichloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4081980.png)
![N-[1-(4-ethyl-5-{[2-(mesitylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4081991.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4081998.png)


![N-[1-(1-adamantyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B4082010.png)
![methyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4082024.png)
![5-[(isopropyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4082031.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4082035.png)
![N-[(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4082036.png)